![molecular formula C14H18ClNO3S B5523433 (4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5523433.png)
(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol is a useful research compound. Its molecular formula is C14H18ClNO3S and its molecular weight is 315.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.0695923 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Application in Antimicrobial Agents
The synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showcases a related compound's potential in developing antimicrobial solutions. The study outlines the stepwise synthesis, leading to compounds with moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Catalytic Applications in Chiral Synthesis
The enantioselective catalytic borane reductions of achiral ketones, leading to the synthesis of chiral β-amino alcohols, reveal the potential application of related structures in chiral synthesis. Utilizing chiral catalysts, the research provides a method for converting prochiral ketones to chiral secondary alcohols in high optical purity, highlighting the versatility of such compounds in synthetic chemistry (Martens, Dauelsberg, Behnen, & Wallbaum, 1992).
Applications in Heterocyclic Compound Synthesis
Research focusing on the synthesis of novel heterocyclic compounds derived from related structures, investigated for lipase and α-glucosidase inhibition, points to the utility of such compounds in medicinal chemistry. The synthesis pathway and subsequent biological activity testing demonstrate the role of these structures in developing new therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).
Anticancer and Antimicrobial Synthesis
The creation of biologically potent heterocyclic compounds, incorporating structures similar to the query compound, showcases their potential in anticancer and antimicrobial applications. The compounds were tested against a panel of cancer cell lines and pathogenic bacterial and fungal strains, demonstrating significant biological activity and underscoring the importance of such compounds in the development of new pharmaceuticals (Katariya, Vennapu, & Shah, 2021).
Photodegradation Studies
Research on the photodegradation of the azole fungicide triadimefon, involving a structure with similarities to the compound , offers insights into environmental chemistry applications. The study explores the degradation pathways and products under various conditions, contributing to our understanding of how such compounds behave in environmental contexts (Nag & Dureja, 1997).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c15-12-1-3-13(4-2-12)20-10-14(18)16-5-6-19-9-11(7-16)8-17/h1-4,11,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKWQYWIKDQCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)CSC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B5523362.png)
![N-[(3R,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]ethanesulfonamide](/img/structure/B5523368.png)
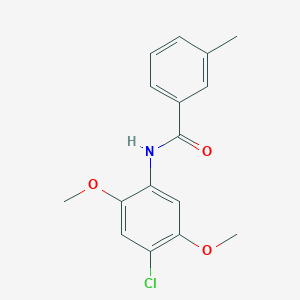
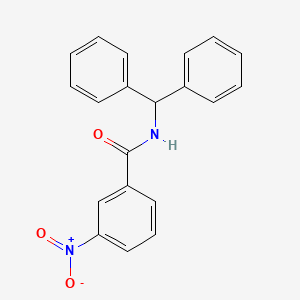

![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5523388.png)
![2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine](/img/structure/B5523393.png)
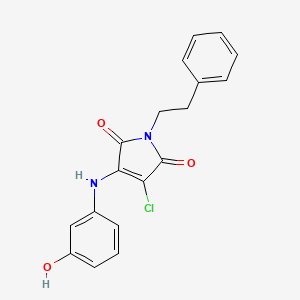
![N-[(FURAN-2-YL)METHYL]-7-METHYLNAPHTHALENE-2-SULFONAMIDE](/img/structure/B5523401.png)
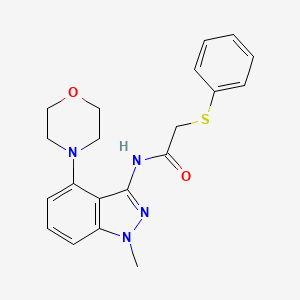
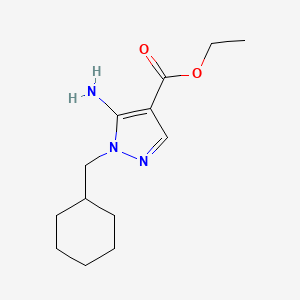
![3,5,11,13-tetramethyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraene-4,6-dione](/img/structure/B5523452.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2,6-diethylphenyl)thiourea](/img/structure/B5523471.png)
